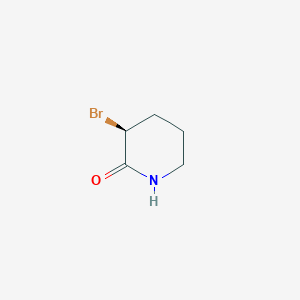
(S)-3-Bromopiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Bromopiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The bromine atom at the 3-position and the carbonyl group at the 2-position make this compound a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromopiperidin-2-one typically involves the bromination of piperidin-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can yield (S)-3-bromopiperidine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: (S)-3-Bromopiperidine.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
(S)-3-Bromopiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Bromopiperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
3-Chloropiperidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodopiperidin-2-one: Contains an iodine atom at the 3-position.
2-Bromopiperidine: Lacks the carbonyl group at the 2-position.
Uniqueness: (S)-3-Bromopiperidin-2-one is unique due to its specific stereochemistry and the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H8BrNO |
|---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
(3S)-3-bromopiperidin-2-one |
InChI |
InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
CJFHQJDFNSXAOC-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)Br |
Canonical SMILES |
C1CC(C(=O)NC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















